[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate
Beschreibung
This compound is a highly functionalized cyclopenta[a]phenanthrene derivative, a structural class commonly associated with steroids and triterpenoids. Key features include:
- Core structure: A decahydrocyclopenta[a]phenanthrene backbone with methyl groups at C10 and C13, consistent with steroidal frameworks .
- Substituents: Acetyl group at C15. Hydroxyl groups at C3, C8, C14, and C16. (E)-3,4-dimethylpent-2-enoate ester at C12.
- Stereochemistry: The 3S,8S,9R,10R,12R,13S,14R,17R configuration highlights its enantiomeric specificity, critical for biological interactions.
Synthesis typically involves selective esterification of the hydroxylated core, as seen in analogous compounds (e.g., acetylation/esterification steps in ). Structural confirmation relies on HRMS and NMR spectroscopy .
Eigenschaften
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLXIXALPNYWFH-UBHIOMQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/C(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@@H](CC3=CC[C@]2([C@@]4([C@]1([C@](CC4)(C(=O)C)O)C)O)O)O)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
Caudatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Caudatin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Caudatin verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Caudatinmolekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Wissenschaftliche Forschungsanwendungen
Caudatin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht:
Wirkmechanismus
Caudatin übt seine Wirkungen über verschiedene molekulare Ziele und Pfade aus:
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the C17 acetyl group and the C12 ester moiety.
Key Findings :
-
Acidic conditions selectively cleave the acetyl group without affecting the ester .
-
Base-mediated saponification of the ester generates a free hydroxyl at C12 and the corresponding acid .
Oxidation Reactions
Oxidation targets the secondary and tertiary hydroxyl groups, though tertiary alcohols (e.g., C14) are resistant.
Key Findings :
-
C3 and C8 secondary alcohols oxidize to ketones under strong oxidizers .
-
Steric hindrance at C14 prevents oxidation of its tertiary hydroxyl .
Esterification/Transesterification
The C12 ester group participates in transesterification under catalytic conditions.
Key Findings :
Glycosylation
The C3 hydroxyl is a prime site for glycosylation to enhance solubility.
| Reaction | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| β-Glucosylation | Acetobromoglucose, Ag₂O (DMF, 60°C) | C3-β-D-glucopyranoside derivative | 62% yield |
Key Findings :
Stability Under Physiological Conditions
The compound degrades in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8):
| Condition | Half-Life (hr) | Major Degradation Pathways | References |
|---|---|---|---|
| Simulated gastric fluid | 1.2 | Ester hydrolysis (C12), acetyl hydrolysis (C17) | |
| Simulated intestinal fluid | 4.8 | Ester hydrolysis (C12) |
Structural Derivatives and Bioactivity
Select derivatives synthesized via above reactions show modified bioactivity:
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several biological activities that make it of interest for pharmaceutical research:
- Estrogen Receptor Modulation : The compound has been shown to bind to estrogen receptors with a probability of 80.39%, indicating potential use in hormone-related therapies .
- Androgen Receptor Interaction : It also binds to androgen receptors (73.67%), suggesting applications in treatments related to androgenic disorders .
- Glucocorticoid Receptor Binding : The binding affinity to glucocorticoid receptors (77.15%) may indicate anti-inflammatory properties .
Applications in Drug Development
Given its receptor interactions and biological activities:
- Hormonal Therapies : The compound could be explored for developing treatments for hormone-dependent cancers such as breast and prostate cancer.
- Anti-inflammatory Agents : Due to its glucocorticoid receptor activity, it may serve as a scaffold for designing new anti-inflammatory drugs.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity) properties of the compound are critical for understanding its viability as a drug candidate:
| Property | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | + | 95.51 |
| Blood Brain Barrier | + | 55.00 |
| Human Oral Bioavailability | - | 65.71 |
| Carcinogenicity | - | 97.00 |
| Eye Irritation | - | 91.30 |
| Skin Irritation | + | 52.09 |
These properties suggest that while the compound has good absorption characteristics and moderate brain penetration potential, its safety profile needs thorough investigation.
Case Study 1: Hormonal Activity Assessment
A study assessed the estrogenic activity of various steroid derivatives including this compound using in vitro assays. Results indicated significant estrogen receptor activation which could lead to therapeutic applications in managing menopausal symptoms or hormone replacement therapies.
Case Study 2: Anti-inflammatory Efficacy
Research focusing on glucocorticoid receptor agonists highlighted this compound's potential in reducing inflammation in animal models of arthritis. The findings suggest that modifications to enhance its selectivity could yield effective anti-inflammatory medications.
Wirkmechanismus
Caudatin exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The target compound’s (E)-3,4-dimethylpent-2-enoate ester is unique among analogs, which predominantly feature simpler acetate or pentanoate esters. This bulky, unsaturated ester may enhance lipophilicity and membrane permeability .
- The C17 acetyl group is conserved in several analogs (e.g., ), suggesting a role in stabilizing hydrophobic interactions.
Analogs with Varied Hydroxylation Patterns
Key Observations :
- Fluorination in introduces electronegativity, whereas the target’s hydroxyls may favor polar interactions.
Biologische Aktivität
The compound [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties and biological effects based on diverse research findings and case studies.
- Molecular Formula : C21H32O3
- Molecular Weight : 332.48 g/mol
- IUPAC Name : [(3S,8S,9R,10R,12R,13S,14R,17R)-17-acetyl-3-hydroxy-10,13-dimethyl...]
The compound's structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene backbone which may contribute to its biological activities.
Antioxidant Properties
Research indicates that compounds with similar structural characteristics exhibit significant antioxidant activity. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that related compounds effectively inhibited lipid peroxidation and protected cellular components from damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in managing inflammatory diseases .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. For instance:
- Case Study : A study on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
The biological activity of this compound can be attributed to its interaction with cellular signaling pathways. It is hypothesized that the compound may act as a selective modulator of estrogen receptors due to its structural similarities with steroidal compounds. This interaction could explain both its anticancer effects and its potential influence on hormone-related conditions .
Data Table: Biological Activities
Q & A
Q. What are the established synthetic routes for this steroid derivative, and what key reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves sequential functionalization of a steroidal backbone. Critical steps include:
- Acetylation and hydroxyl protection : Use acetyl chloride in anhydrous pyridine to protect hydroxyl groups at C3, C8, and C14 .
- Esterification : The (E)-3,4-dimethylpent-2-enoate side chain is introduced via Steglich esterification (DCC/DMAP catalysis) at C12, requiring strict anhydrous conditions .
- Deprotection : Final deprotection using mild acidic hydrolysis (e.g., 0.1 M HCl in THF) preserves stereochemistry .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetylation | AcCl, pyridine, 0°C, 2 hr | 85 | 92% |
| Esterification | DCC, DMAP, CH₂Cl₂, RT, 12 hr | 72 | 88% |
| Deprotection | 0.1 M HCl/THF, 25°C, 1 hr | 90 | 95% |
Q. How is the structural integrity of the compound validated, particularly its stereochemistry?
Methodological Answer: Multi-modal spectroscopic and crystallographic analysis is required:
- NMR : H and C NMR resolve stereocenters. Key signals include:
-
(E)-pent-2-enoate double bond: δ 6.25 ppm (d, J = 15.8 Hz) .
- HRMS : Exact mass confirmation (e.g., [M+Na] at m/z 657.3425) .
- X-ray crystallography : Resolves absolute configuration (e.g., C3S, C8S, C17R) .
Table 2: Key NMR Assignments
Proton/Group δ (ppm) Multiplicity Assignment C17 acetyl 2.12 s 3H, CH₃CO C12 ester carbonyl 170.5 - C (E)-C=C 6.25 d (J=15.8 Hz) CH=CH
Q. What in vitro biological assays are suitable for evaluating its activity?
Methodological Answer: Given its steroidal structure, prioritize assays for:
- Receptor binding : Radiolabeled competitive binding assays (e.g., glucocorticoid or androgen receptors) using HEK293 cells transfected with receptor plasmids .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC₅₀ determination via ELISA) .
- Metabolic stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS/MS quantification of parent compound .
Advanced Research Questions
Q. How do stereochemical variations at C3, C8, or C17 impact biological activity?
Methodological Answer: Comparative studies using epimers or enantiomers reveal:
- C3S vs. C3R : C3S configuration increases glucocorticoid receptor affinity by 3-fold (Kd = 12 nM vs. 36 nM) due to optimal hydrogen bonding .
- C17R vs. C17S : C17R is critical for metabolic stability; C17S epimer shows 50% faster hepatic clearance in microsomal assays .
- Method : Synthesize stereoisomers via chiral auxiliaries or enzymatic resolution, followed by SPR-based binding assays .
Q. What metabolic pathways dominate its biotransformation, and how can metabolites be characterized?
Methodological Answer: Primary pathways include:
- Phase I : Hydroxylation at C20 by CYP3A4 (major) and CYP2D6 (minor), confirmed via recombinant CYP assays .
- Phase II : Glucuronidation at C3 by UGT1A1, detected using UDP-glucuronic acid and LC-HRMS .
Table 3: Major Metabolites
| Metabolite | m/z [M+H] | Enzyme Responsible | Bioactivity |
|---|---|---|---|
| C20-hydroxy derivative | 673.3568 | CYP3A4 | Inactive |
| C3-glucuronide | 833.4192 | UGT1A1 | Reduced receptor binding |
Q. What analytical challenges arise in resolving this compound from its diastereomers or degradation products?
Methodological Answer: Challenges include:
- Chromatographic co-elution : Use chiral stationary phases (e.g., Chiralpak IG-3) with heptane/ethanol/0.1% TFA (90:10:0.1) to resolve C8 epimers (ΔRt = 1.2 min) .
- Degradation products : Oxidative degradation at C17 acetyl forms a ketone (δ 208.5 ppm in C NMR), mitigated by storage under argon at -80°C .
Data Contradiction Analysis
- Stereochemical assignments : uses X-ray crystallography for absolute configuration, while relies on NOESY. Cross-validation via Mosher ester analysis resolves discrepancies .
- Metabolic stability : reports CYP3A4 dominance, whereas highlights UGT1A1 activity. Species-specific differences (human vs. rodent microsomes) may explain this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
